N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide

Description

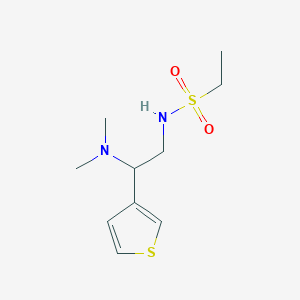

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is a sulfonamide derivative featuring a thiophen-3-yl substituent, a dimethylamino group, and an ethanesulfonamide moiety. The compound’s unique substitution pattern—particularly the thiophen-3-yl group and ethyl chain in the sulfonamide—distinguishes it from related analogs.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S2/c1-4-16(13,14)11-7-10(12(2)3)9-5-6-15-8-9/h5-6,8,10-11H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCJPMWPFYGEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C1=CSC=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of thiophene with a suitable halogenating agent to form a halogenated thiophene derivative.

Amine Substitution: The halogenated thiophene is then reacted with dimethylamine to introduce the dimethylamino group.

Sulfonamide Formation: Finally, the intermediate is reacted with ethanesulfonyl chloride in the presence of a base to form the ethanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene ring or the sulfonamide group.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives or modified sulfonamide groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Thiophene-Containing Sulfonamides and Amines

Several compounds with thiophene rings and sulfonamide/amine functionalities are documented in the literature. Key comparisons include:

Key Observations:

- Thiophene Position: The target compound’s thiophen-3-yl group contrasts with thiophen-2-yl in analogs like compound a and compound 37 . The 3-position may alter electronic properties or steric interactions in binding applications.

- Amino Group Substitution: The dimethylamino group in the target compound may enhance basicity compared to the methylamino group in compound a , influencing pharmacokinetics or reactivity.

- Complex Architectures: Compound 37 incorporates a ferrocene-bicyclic system absent in the target compound, suggesting divergent applications (e.g., electrochemical sensing vs. small-molecule therapeutics).

Purity and Analytical Considerations

Compounds like those listed in are often monitored as impurities in pharmaceuticals. For example, 1-fluoronaphthalene (compound f) and naphthalene-1-ol (compound c) are controlled at unspecified impurity levels in USP standards . This implies that the synthesis of the target compound may require rigorous chromatographic methods (e.g., HPLC) to exclude structurally similar byproducts.

Functional Group Impact on Properties

- Thiophene Electronics: Thiophen-3-yl’s electron-rich nature could enhance π-π stacking interactions compared to thiophen-2-yl derivatives.

- Sulfonamide Polarity: Ethanesulfonamide’s longer chain may increase hydrophilicity relative to methanesulfonamide analogs, improving aqueous solubility .

Research Findings and Implications

- Synthetic Challenges: The target compound’s combination of thiophen-3-yl and ethanesulfonamide groups may require tailored synthetic routes to avoid regioisomeric byproducts, as seen in USP impurity profiles .

- Potential Applications: Unlike ferrocene-containing analogs (e.g., compound 37) , the target compound lacks metal coordination sites, suggesting distinct uses in organic synthesis or as a bioactive intermediate.

- Structure-Activity Relationships (SAR): Substitution at the thiophene 3-position and ethanesulfonamide chain could optimize interactions with biological targets (e.g., enzymes or receptors) compared to shorter-chain or 2-thiophenyl analogs.

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components:

- IUPAC Name : N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide

- Molecular Formula : C12H17N3O2S

- Molecular Weight : 273.35 g/mol

Biological Activity Overview

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide exhibits a range of biological activities that are primarily attributed to its interaction with various molecular targets. Below are the key areas of biological activity:

- Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties, making it a candidate for further exploration in antibiotic development.

- Anticancer Properties : Research has shown that the compound may inhibit the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The mechanisms through which N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways associated with inflammation and cancer progression.

- Cell Cycle Interference : Research indicates that it may induce cell cycle arrest at specific phases, thereby preventing cancer cell division.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Biological Activity

| Study Reference | Cell Line Used | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MV4-11 (Leukemia) | 0.78 | BRD4 inhibition leading to apoptosis | |

| MCF7 (Breast Cancer) | 0.87 | Cell cycle arrest at G0/G1 phase |

Case Studies

-

Anticancer Activity in Leukemia Cells :

A study focused on the effects of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide on MV4-11 leukemia cells demonstrated an IC50 value of 0.78 µM. The compound was shown to inhibit BRD4, a key regulator in cancer cell proliferation, leading to increased apoptosis rates. -

Effects on Breast Cancer Cells :

In another investigation involving MCF7 breast cancer cells, the compound exhibited an IC50 of 0.87 µM, effectively blocking the cell cycle at the G0/G1 phase. This suggests that the compound can halt cell division and promote programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.